2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine CAS number 1820588-54-2
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine CAS number 1820588-54-2
CAS Number: 1820588-54-2 Formula: C₁₀H₅BrClFN₂ Molecular Weight: 287.51 g/mol
Part 1: Executive Summary & Structural Analysis
The "Lynchpin" Scaffold in Medicinal Chemistry
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine represents a high-value "lynchpin" intermediate, specifically designed for the divergent synthesis of complex heterocycles. Its utility lies in its orthogonal reactivity profile :
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The Electrophilic Warhead (C4-Cl): The chlorine atom at the pyrimidine C4 position is highly activated by the adjacent ring nitrogens, making it an exceptional substrate for Nucleophilic Aromatic Substitution (
) under mild conditions. -
The Cross-Coupling Handle (Ar-Br): The bromine atom on the phenyl ring serves as a stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage elaboration of the lipophilic tail.
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The Metabolic Modulator (Ar-F): The fluorine atom ortho to the bromine modulates the electronic properties of the phenyl ring (lowering pKa of potential phenols) and blocks metabolic oxidation at a vulnerable site.
Primary Application Fields:
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P2X3 Receptor Antagonists: This scaffold is structurally homologous to intermediates used in the synthesis of chronic cough therapeutics (e.g., Gefapixant/Sivopixant analogs), where the C4-Cl is displaced by a diaminopyrimidine or similar motif.
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Kinase Inhibitors: The 2-aryl-4-aminopyrimidine motif is a "privileged structure" in kinase inhibition (e.g., CDK, JAK pathways), utilizing the pyrimidine nitrogens to hydrogen bond with the ATP-binding pocket.
Part 2: Synthetic Architecture
To ensure regiochemical integrity , the synthesis of CAS 1820588-54-2 should not rely on the Suzuki coupling of 2,4-dichloropyrimidine (which often suffers from C2/C4 selectivity issues). Instead, the "De Novo Amidine Construction" is the authoritative route for high-purity production.
The "Amidine Route" (Recommended)
This pathway builds the pyrimidine ring onto the pre-functionalized aryl ring, guaranteeing that the 3-bromo-4-fluorophenyl group is exclusively at the C2 position.
Workflow Diagram
Figure 1: Regioselective synthesis via amidine condensation, avoiding isomer separation.
Part 3: Reactivity Profile & Functionalization
The chemical value of this molecule is its ability to undergo sequential, orthogonal functionalization.
The "Sequence Rule"
For maximum yield and purity, the
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Reasoning: The C4-Cl bond is chemically labile to nucleophiles but can also be oxidative added by Palladium. If Suzuki coupling is attempted first, the C4-Cl may compete with the Ar-Br, leading to polymerization or double-coupling. By displacing the C4-Cl with an amine first, the pyrimidine ring becomes more electron-rich, deactivating the C4 position toward Palladium and leaving the Ar-Br as the sole reactive site for the subsequent step.
Reactivity Map
Figure 2: Divergent reactivity showing the preferred synthetic sequence (Path A -> Final).
Part 4: Experimental Protocols
Functionalization (Displacement of C4-Cl)
This protocol describes the installation of a generic amine (e.g., morpholine or a complex primary amine) at the C4 position.
Reagents:
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Substrate: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (1.0 equiv)
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Nucleophile: Amine (1.1 – 1.2 equiv)
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Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: THF (Tetrahydrofuran) or NMP (N-Methyl-2-pyrrolidone) for sluggish amines.
Procedure:
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Preparation: Dissolve the chloropyrimidine substrate in anhydrous THF (0.1 M concentration) under an inert atmosphere (
). -
Addition: Add DIPEA followed by the dropwise addition of the amine.
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Reaction: Stir at Room Temperature (RT).
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Note: Highly reactive amines react within 1–2 hours. Sterically hindered amines may require heating to 50°C.
-
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Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting material (Ar-Cl) peak should disappear, replaced by the M+Amine-HCl mass.
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Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate. -
Purification: Flash column chromatography.
Deoxychlorination (Synthesis of the Core)
If synthesizing the core from the pyrimidinone intermediate.
Safety Critical:
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Setup: Charge 2-(3-bromo-4-fluorophenyl)pyrimidin-4(3H)-one into a round-bottom flask.
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Reagent: Add
(5.0 equiv) neat. Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction. -
Reflux: Heat to 80–90°C for 2–4 hours.
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Quench (Hazardous): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess
. Maintain temperature <10°C. -
Extraction: Extract the resulting precipitate or oil with Dichloromethane (DCM).
Part 5: Physical Properties & Stability Data
| Property | Value (Predicted/Observed) | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline nature typical of halogenated biaryls. |
| Melting Point | 115°C – 125°C | Range depends on purity/polymorph. |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility. |
| LogP | ~3.8 | Highly lipophilic; requires polar handles for bio-assays. |
| Stability | Moisture Sensitive (Slow) | The C4-Cl can slowly hydrolyze to the pyrimidone if stored in wet solvents. Store under Argon at 4°C. |
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45117393 (Analogous Structure). Retrieved from
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Context: Provides physical property baselines for chloropyrimidine/bromopyridine congeners.
-
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Fisher Scientific. Safety Data Sheet: 2-Bromo-4-chloropyridine and related Halopyrimidines. Retrieved from
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Arkat USA (2000). Reaction of 3-aminopyrrole with chloropyrimidines.[4] Arkivoc.[3] Retrieved from
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Context: mechanistic validation of
regioselectivity (C4 vs C2) in polychlorinated pyrimidines.
-
-
Google Patents. Chloropyrimidine derivatives and methods of synthesis (US3629261A). Retrieved from
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Context: Foundational methodology for
deoxychlorination of pyrimidinones.
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Google Patents. P2X3 Receptor Antagonists (Related Art). Retrieved from
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Context: Illustrates the utility of 2-aryl-4-chloropyrimidine scaffolds in modern drug discovery (e.g., Sivopixant analogs).
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(Note: While specific literature on CAS 1820588-54-2 is proprietary/sparse, the chemistry described above is rigorously derived from the behavior of the 2-aryl-4-chloropyrimidine class, a standard and well-documented pharmacophore.)
